molecular formula C12H9I2N B1590422 Bis(4-iodophenyl)amine CAS No. 20255-70-3

Bis(4-iodophenyl)amine

Cat. No. B1590422
CAS RN: 20255-70-3
M. Wt: 421.01 g/mol
InChI Key: SJLIWXXAQHNDHM-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl)amine , also known as 4,4’-Dibromodiphenylamine , has the molecular formula C12H9I2N . It is a solid compound with a molecular weight of 421.02 g/mol . The chemical structure consists of two phenyl rings connected by an amino group, with iodine atoms substituted at the 4-position of each phenyl ring .


Synthesis Analysis

The synthesis of Bis(4-iodophenyl)amine involves the reaction of an aldehyde or ketone with a primary amine. Specifically, it can be prepared through the reaction of an aldehyde or ketone with 4-iodoaniline (a primary amine) . The detailed mechanism for this reaction is essentially identical to the formation of imines and can be summarized as follows:


Molecular Structure Analysis

The molecular structure of Bis(4-iodophenyl)amine consists of two phenyl rings connected by an amino group. The iodine atoms are substituted at the 4-position of each phenyl ring .


Chemical Reactions Analysis

Bis(4-iodophenyl)amine can undergo various chemical reactions, including nucleophilic addition reactions with other functional groups. For example, it can react with aldehydes or ketones to form imines (Schiff bases) .


Physical And Chemical Properties Analysis

  • Storage Temperature : Keep in a dark place under an inert atmosphere at room temperature

Scientific Research Applications

Application in Materials Science and Polymer Research

Field

Materials Science

Summary of the Application

Bis(4-iodophenyl)amine is used as a building block in the creation of small molecule semiconductors . These semiconductors are crucial components in a variety of electronic devices.

Methods of Application

The specific methods of application can vary widely depending on the type of semiconductor being created. However, the process generally involves combining Bis(4-iodophenyl)amine with other chemical compounds under controlled conditions to form the desired semiconductor material .

Results or Outcomes

The use of Bis(4-iodophenyl)amine in the creation of small molecule semiconductors can result in materials with desirable electronic properties. These materials can be used in a variety of applications, including in the manufacture of electronic devices .

Application in the Synthesis of Novel Polyimides

Field

Polymer Research

Summary of the Application

Bis(4-iodophenyl)amine has been used in the synthesis of novel polyimides . Polyimides are a type of polymer that are known for their good thermal stability, chemical resistance, and excellent mechanical and electrical properties .

Methods of Application

In one study, a new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

Results or Outcomes

The resulting polyimides were predominantly amorphous, and displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen . Most of the polyimides obtained by chemical cyclodehydration procedure were found to be soluble in NMP, DMF and mcresol at room temperature .

Safety And Hazards

  • MSDS : Link to MSDS

Future Directions

Research on Bis(4-iodophenyl)amine could explore its applications in materials science, organic synthesis, and potential biological activities. Further investigations into its reactivity and potential derivatives may reveal novel properties and applications .

properties

IUPAC Name

4-iodo-N-(4-iodophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9I2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLIWXXAQHNDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513729
Record name 4-Iodo-N-(4-iodophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-iodophenyl)amine

CAS RN

20255-70-3
Record name 4-Iodo-N-(4-iodophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-iodophenyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Onitsuka, N Ohara, F Takei, S Takahashi - Organometallics, 2008 - ACS Publications
Novel ruthenium−acetylide dendrimers were synthesized by using tris(4-ethynylphenyl)amine as the bridging ligand up to the second generation by a convergent method. Multistep …
Number of citations: 19 pubs.acs.org
D Yin, J Jin - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A transition‐metal‐free method for the dehydrogenative N–N coupling of secondary amines has been accomplished. This oxidative KI/KIO 4 protocol is mild and operationally simple. A …
R Zheng, M Häussler, H Dong, JWY Lam… - Macromolecules, 2006 - ACS Publications
A group of new hyperbranched poly(aminoarylene)s (hb-PAAs) were prepared by the copolycyclotrimerizations of diynes 1−3 and triyne 4 with monoynes 5 and 6 catalyzed by TaBr 5 …
Number of citations: 50 pubs.acs.org
T Shoji, N Kamata, A Maruyama, S Ito… - Bulletin of the Chemical …, 2015 - journal.csj.jp
Ferrocene-substituted 1,1,4,4-tetracyano-1,3-butadienes (FcTCBDs) connected by arylamine and azobenzene spacers were prepared by the reaction of a variety of alkynes with …
Number of citations: 13 www.journal.csj.jp
M Xu, D Zhou, N Cai, J Liu, R Li, P Wang - Energy & Environmental …, 2011 - pubs.rsc.org
The electron donor of a D-π-A dye is known for its capability to tune both the electronic trait and packing mode of dye molecules chemisorbed on titania nanocrystals of dye-sensitized …
Number of citations: 75 pubs.rsc.org
AHM Elwahy, K Hafner - Asian Journal of Organic Chemistry, 2021 - Wiley Online Library
Recently developed routes to the synthesis of mono‐ and polyethynylated azulenes and their transformations into linear oligoazulenes with ethynyl and butadiynyl bridges as well as …
Number of citations: 5 onlinelibrary.wiley.com

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